molecular formula C6H11NO2 B6264432 2-amino-4-methylpent-4-enoic acid CAS No. 28024-78-4

2-amino-4-methylpent-4-enoic acid

Cat. No.: B6264432
CAS No.: 28024-78-4
M. Wt: 129.2
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Description

2-Amino-4-methylpent-4-enoic acid, cataloged under CAS 28024-78-4, is a non-proteinogenic amino acid of significant interest in scientific research and development . It is widely recognized in the chemical industry by its synonym, DL-γ,δ-didehydroleucine, and is also referred to as methallylglycine, indicating its structural relationship to the natural amino acid leucine but featuring an unsaturated side chain . This compound has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol . As a specialist fine chemical and pharmaceutical intermediate, its primary value lies in its application in custom synthesis and contract manufacturing, serving as a key building block for the development of more complex molecules . Its structure makes it a valuable scaffold for probing biological systems, particularly in the study of amino acid metabolism and enzyme mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals . All offerings are for Research Use Only.

Properties

CAS No.

28024-78-4

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation of Unsaturated Non-Proteinogenic Amino Acids: From Isomerism to Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unsaturated non-proteinogenic amino acids—specifically those containing alkenyl (e.g., dehydroalanine, vinylglycine) or alkynyl (e.g., propargylglycine) moieties—are critical scaffolds in modern drug discovery. They serve as "warheads" for targeted covalent inhibitors (TCIs) and rigidifying elements in peptidomimetics. However, their structural analysis is plagued by unique challenges: geometric isomerism (


), susceptibility to hydration, and complex mass spectral fragmentation.

This technical guide provides a rigorous, self-validating framework for the structural characterization of these residues. It moves beyond standard proteomics workflows to address the specific physicochemical properties of the unsaturated backbone.

Part 1: Chemical Stability & Sample Preparation

The Challenge: Unsaturated amino acids are electrophilic Michael acceptors. In standard aqueous buffers, they can undergo slow hydration to form hydroxylated variants or polymerize, leading to erroneous structural assignments.

Protocol: Stability-Preserving Sample Preparation

Objective: Prevent artifactual degradation during analysis.

  • Solvent Selection: Avoid protic solvents for long-term storage. Dissolve lyophilized standards in anhydrous DMSO-

    
     or Acetonitrile-
    
    
    
    immediately upon opening.
  • pH Control: Maintain pH < 7.5 during aqueous handling. At pH > 8.0, the deprotonated amine of the N-terminus or lysine side chains can intramolecularly attack the

    
    -carbon of 
    
    
    
    -unsaturated systems (e.g., dehydroalanine), forming cyclic artifacts.
  • Quenching: If analyzing reaction mixtures, quench immediately with 0.1% TFA to protonate nucleophiles and arrest Michael addition.

Part 2: Geometric Isomerism (NMR Spectroscopy)

Distinguishing


 (trans) and 

(cis) isomers in dehydroamino acids is the most critical structural hurdle. The

-isomer is thermodynamically favored in many synthetic routes (e.g., dehydration of serine), but

-isomers often exhibit distinct bioactivity.
Technical Insight: The NOE Validation System

Standard 1D


-NMR is often insufficient due to signal overlap. The definitive method relies on the Nuclear Overhauser Effect (NOE), which depends on the inverse sixth power of the distance (

) between nuclei.

Causality:

  • Z-Isomer: The olefinic proton (

    
    ) is spatially close to the amide proton (
    
    
    
    ) of the same residue.
  • E-Isomer: The olefinic proton is distant from the amide proton but close to the

    
     protons of the preceding residue.
    
Workflow: Stereochemical Assignment

NMR_Workflow Sample Purified Unsaturated Peptide OneD 1D 1H-NMR (Identify Olefinic Region 5.0-7.5 ppm) Sample->OneD Coupling Check 3J(CH) Coupling (Requires 13C-coupled HSQC) OneD->Coupling Preliminary NOESY 2D NOESY/ROESY (Mixing time: 300-500ms) OneD->NOESY Definitive Decision Cross-peak Analysis NOESY->Decision Z_Conf Strong NOE: H(beta) <-> H(N) Conclusion: Z-Isomer Decision->Z_Conf H(beta)-H(N) Detected E_Conf Weak/No NOE: H(beta) <-> H(N) Strong NOE: H(beta) <-> H(alpha, i-1) Conclusion: E-Isomer Decision->E_Conf H(beta)-H(N) Absent

Figure 1: Decision tree for stereochemical assignment of dehydroamino acids using NMR spectroscopy.

Data Table: NMR Parameters for Dehydroamino Acids
ParameterZ-Isomer CharacteristicsE-Isomer CharacteristicsMechanism

(Chemical Shift)
Typically 6.5 – 7.2 ppmTypically 5.5 – 6.5 ppmAnisotropic deshielding by carbonyl group in Z-form.
NOE Correlation Strong

Weak/Null

Spatial proximity (< 3Å vs > 4Å).

Coupling
Smaller (< 6 Hz)Larger (> 10 Hz)Karplus relationship dependence on dihedral angle.

Self-Validating Check: If you observe a strong NOE between the vinyl proton and the amide proton, the configuration is Z . If this signal is absent, ensure your mixing time is sufficient (300ms+) before assigning E .

Part 3: Mass Spectrometry & Fragmentation Patterns[1]

Unsaturated amino acids alter standard peptide fragmentation pathways. The double bond restricts rotation and can induce unique neutral losses.

Fragmentation Logic
  • Neutral Loss of Side Chain: Unlike saturated analogs, unsaturated residues often lose the entire side chain or specific small molecules.

    • Example: Dehydroalanine (Dha) often shows a loss of

      
       (17 Da) or conversion to pyruvate derivatives.
      
  • Diagnostic Immonium Ions:

    • Vinylglycine: Look for immonium ion at

      
       84.08.
      
    • Propargylglycine: Look for immonium ion at

      
       82.06.
      
  • Covalent Adduct Shifts: When used as inhibitors, the mass shift corresponds to the inhibitor mass without the leaving group (if any).

    • Acrylamide Warhead: +71.04 Da shift on Cysteine.

Protocol: LC-MS/MS Sequencing of Unsaturated Peptides

Objective: Confirm sequence location and modification state.

  • Ionization: Use ESI (Electrospray Ionization) in positive mode. MALDI can sometimes induce in-source decay of labile unsaturated bonds.

  • Fragmentation Mode: Use HCD (Higher-energy Collisional Dissociation) . CID (Collision Induced Dissociation) may result in extensive neutral losses that obscure the backbone sequence.

  • Data Analysis:

    • Set dynamic modification: Dehydration (-18.01 Da) on Ser/Thr (precursors to dehydro-residues).

    • Manually inspect spectra for "gap" masses corresponding to the unsaturated residue (e.g., Dha residue mass = 69.02 Da).

Part 4: Chromatographic Separation (Chiral HPLC)

Separating enantiomers (e.g., L- vs D-propargylglycine) or geometric isomers (E vs Z) requires specialized stationary phases.[1] Standard C18 columns rarely resolve these isomers.

Recommended Methodology
  • Column: Crown-ether based columns (e.g., CROWNPAK CR-I) are superior for underivatized amino acids.

  • Mobile Phase: Perchloric acid (

    
    ) pH 1.5 – 2.0. Low pH ensures the amine is protonated (
    
    
    
    ), which is required for inclusion into the crown ether cavity.
  • Temperature: Lower temperatures (10–15°C) often improve resolution (

    
    ) by reducing the rate of exchange in and out of the stationary phase.
    

Part 5: Application Case Study – Covalent Inhibitor Analysis

Scenario: Validation of a vinylglycine-based inhibitor binding to a target kinase.[2]

Workflow: The "Bottom-Up" Validation

This workflow confirms that the unsaturated amino acid has successfully executed a Michael addition with the target nucleophile (usually Cysteine).

Covalent_Validation Incubation Incubate Protein + Inhibitor (1:1.1 Stoichiometry, 1h) IntactMS Intact Protein LC-MS (Check for +Mass Shift) Incubation->IntactMS Digestion Tryptic Digestion (Proteolysis) IntactMS->Digestion If adduct confirmed PeptideMap Peptide Mapping (LC-MS/MS) Digestion->PeptideMap Validation Identify Modified Peptide (b/y ion series shift) PeptideMap->Validation

Figure 2: Validation workflow for covalent engagement of unsaturated amino acid warheads.

Critical Check: In the Intact MS step, if you observe a mass shift of


, it indicates the inhibitor has hydrolyzed rather than covalently bonded, or the covalent bond was reversible and hydrolyzed during ionization. A true covalent adduct matches the exact mass of the inhibitor (or inhibitor minus leaving group).

References

  • Covalent Modifiers: A Chemical Perspective. Journal of Medicinal Chemistry. Analysis of Michael acceptor reactivity and mass spectrometry characterization.

  • NMR Discrimination of d- and l-α-Amino Acids. Journal of the American Chemical Society. Protocols for distinguishing stereoisomers using NMR and chiral selectors.

  • Vinylglycine and Propargylglycine: Complementary Suicide Substrates. Biochemistry. Foundational work on the mechanism and inhibition profiles of unsaturated amino acids.

  • Characterization of the Fragmentation Pattern of Peptides. ResearchGate. Statistical analysis of peptide fragmentation, including effects of specific residues on b/y ion formation.

  • Improved Chiral Separations for Enantiopure Amino Acids. LCGC International. Methodology for HPLC separation of amino acid isomers using crown-ether columns.

Sources

2-Amino-4-methylpent-4-enoic Acid: A Strategic NCAA for Peptidomimetic Constraints and Macrocyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 2-amino-4-methylpent-4-enoic acid (also known as


-methylallylglycine  or 

-leucine
) in modern peptidomimetics.

Executive Summary

In the landscape of Non-Canonical Amino Acids (NCAAs), 2-amino-4-methylpent-4-enoic acid occupies a critical "sweet spot" between steric bulk and chemical reactivity. Structurally homologous to leucine, this residue introduces a


-unsaturation and a 

-methyl group. This unique architecture serves two primary functions in drug discovery:
  • Conformational Constraint: The

    
     hybridization at the 
    
    
    
    -position restricts side-chain rotameric freedom (
    
    
    ), stabilizing specific secondary structures (helices/turns) and enhancing proteolytic resistance.
  • Synthetic Handle: The terminal alkene functions as a reactive "warhead" for Ring-Closing Metathesis (RCM) to generate hydrocarbon-stapled peptides, or for late-stage diversification via thiol-ene "click" chemistry.

Chemical Biology Profile

Structural Impact

Unlike standard aliphatic residues (Leu, Ile, Val), 2-amino-4-methylpent-4-enoic acid introduces a planar alkene moiety at the terminus of the side chain.

  • Hydrophobicity: It retains the lipophilic character of leucine, ensuring high affinity for hydrophobic pockets (e.g., S1/S1' subsites of proteases like HCV NS3).

  • Steric Bias: The

    
    -methyl group creates steric clash with the peptide backbone if the side chain adopts certain gauche conformations, thereby biasing the peptide toward specific Ramachandran regions (
    
    
    
    ).
Proteolytic Stability

Incorporation of this residue significantly increases half-life (


) in plasma.
  • Mechanism: Common endopeptidases (trypsin, chymotrypsin) rely on precise recognition of the P1 residue's side chain. The rigid, unsaturated side chain of 2-amino-4-methylpent-4-enoic acid disrupts the induced fit required for the catalytic triad (Ser-His-Asp) to hydrolyze the scissile bond.

Experimental Protocols: Synthesis & Acquisition

While available commercially, high-purity enantiomers are best synthesized to ensure >98% ee, particularly for GMP-grade applications.

Protocol A: Asymmetric Phase-Transfer Alkylation (Chemical Route)

This method utilizes the O'Donnell Schiff base strategy, optimized for scalability.

Reagents:

  • Substrate:

    
    -(diphenylmethylene)glycine ethyl ester
    
  • Electrophile: 3-bromo-2-methylpropene (Methallyl bromide)

  • Catalyst:

    
    -Allyl-
    
    
    
    -(9-anthracenylmethyl)cinchonidinium bromide (10 mol%)
  • Base: 50% KOH (aq)

  • Solvent: Toluene/DCM (1:1)

Step-by-Step Workflow:

  • Setup: In a cryo-vial or flask, dissolve the glycine Schiff base (1.0 equiv) and chiral catalyst (0.1 equiv) in Toluene/DCM. Cool to 0°C.

  • Alkylation: Add 50% KOH (5.0 equiv) followed by dropwise addition of methallyl bromide (1.2 equiv). Vigorously stir for 4–12 hours.

  • Quench & Workup: Dilute with water, extract organics, and dry over

    
    . Concentrate in vacuo.[1]
    
  • Hydrolysis: Redissolve crude oil in THF. Add 1N HCl (2.0 equiv) and stir at RT for 2 hours to cleave the imine.

  • Purification: Wash with ether (removes benzophenone). Neutralize aqueous layer with

    
     and extract the amino ester. Saponify ester with LiOH if free acid is required.
    
Protocol B: Enzymatic Resolution (Biocatalytic Route)

Ideal for recovering L-isomers from racemic bulk material.

Reagents:

  • Substrate:

    
    -acetyl-DL-2-amino-4-methylpent-4-enoic acid
    
  • Enzyme: Acylase I (from Aspergillus melleus)

  • Buffer: 0.1 M Phosphate buffer (pH 7.5) containing 0.5 mM

    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve racemic

    
    -acetyl substrate in buffer (conc. ~0.5 M). Adjust pH to 7.5 with dilute NaOH.
    
  • Digestion: Add Acylase I (1000 U/mmol substrate). Incubate at 37°C with gentle shaking for 24 hours.

  • Separation: Acidify to pH 5.0. The free L-amino acid often precipitates or can be separated via ion-exchange chromatography (Dowex 50). The unreacted D-

    
    -acetyl derivative remains in solution.
    
Visualization: Synthesis Pathways

SynthesisPathways Start Glycine Schiff Base Inter Alkylated Schiff Base (Chiral) Start->Inter PTC Catalyst KOH, 0°C Reagent Methallyl Bromide Reagent->Inter Hydrolysis Acid Hydrolysis (1N HCl) Inter->Hydrolysis Product L-2-amino-4-methyl pent-4-enoic acid Hydrolysis->Product >98% ee Racemic Racemic N-Acetyl Precursor Enzyme Acylase I (pH 7.5, 37°C) Racemic->Enzyme Enzyme->Product Kinetic Resolution

Figure 1: Dual pathways for the synthesis of enantiopure 2-amino-4-methylpent-4-enoic acid.

Application: Hydrocarbon Stapling (RCM)

This NCAA is a premier choice for generating


  staples, often paired with itself or 2-amino-4-pentenoic acid (allylglycine).
Mechanism

The terminal alkene allows Ring-Closing Metathesis (RCM) catalyzed by Ruthenium carbenes (Grubbs I/II). The methyl group at the


-position of the side chain adds steric bulk that can pre-organize the chain for cyclization, although it also increases the steric demand near the reacting center compared to simple allylglycine.
RCM Protocol for Peptides
  • Peptide Synthesis: Assemble peptide on resin using Fmoc-SPPS. Incorporate 2-amino-4-methylpent-4-enoic acid at positions

    
     and 
    
    
    
    .
  • Resin Preparation: Wash resin with DCM (

    
    ) and anhydrous 1,2-dichloroethane (DCE) (
    
    
    
    ).
  • Catalyst Addition: Add Grubbs II catalyst (20 mol%) dissolved in degassed DCE. Concentration should be ~5–10 mM (high dilution favors intramolecular cyclization).

  • Reaction: Reflux at 40°C for 2 hours (microwave assisted) or stir at RT for 12–24 hours under

    
    .
    
  • Quench: Wash resin with DCE, then DMSO (to remove catalyst), then DCM.

  • Cleavage: Standard TFA cleavage yields the stapled peptide.

Visualization: Stapling Workflow

StaplingWorkflow Linear Linear Peptide on Resin (Residues at i, i+4) Metathesis Ru-Carbene Cycle (Release of Ethylene) Linear->Metathesis Add Catalyst Grubbs Grubbs II Catalyst (DCE, Degassed) Grubbs->Metathesis Cyclic Stapled Macrocycle (Hydrocarbon Bridge) Metathesis->Cyclic RCM Complete

Figure 2: Workflow for converting linear precursors into stapled peptides via RCM.

Case Study: HCV NS3 Protease Inhibition

Context: The Hepatitis C Virus (HCV) NS3 protease is a prime target for antivirals. The S1 pocket of NS3 is hydrophobic but shallow. Challenge: Natural residues like Norvaline (Nva) or Leucine (Leu) at P1 provided potency but suffered from rapid resistance mutations or poor selectivity. Solution: Introduction of 2-amino-4-methylpent-4-enoic acid at P1.

  • Result: The terminal double bond and methyl group filled the S1 pocket more effectively than Leu, improving

    
     values in second-generation macrocyclic inhibitors. The unsaturation also allowed for covalent trapping strategies (in some designs) or further functionalization to reach distinct sub-pockets.
    

Data Summary: Physical Properties

PropertyValueRelevance
Formula

-
MW 129.16 g/mol -
LogP ~1.8 (Est.)Higher lipophilicity than Ala; comparable to Leu.
Side Chain 2-methylallylSteric bulk +

-system.
pK_a (COOH) ~2.3Standard

-amino acid range.
pK_a (NH3+) ~9.6Standard

-amino acid range.

References

  • O'Donnell, M. J., et al. (1978).[2] "The Synthesis of Amino Acids by Phase-Transfer Reactions." Tetrahedron Letters. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition. Link

  • Llinàs-Brunet, M., et al. (2000). "Structure-Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease." Journal of Medicinal Chemistry. Link

  • Walensky, L. D., et al. (2004). "Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix." Science. Link

  • Qiu, W., et al. (2008). "Convenient Synthesis of

    
    -Dialkylglycines via Phase-Transfer Catalysis." Organic Process Research & Development. Link
    

Sources

An In-depth Technical Guide to the Solubility Profile of 2-amino-4-methylpent-4-enoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data-Scarce Landscape of Novel Amino Acids

In the realm of drug discovery and development, non-proteinogenic amino acids like 2-amino-4-methylpent-4-enoic acid represent a frontier of untapped potential.[1][2] Their unique structures can impart novel therapeutic properties, but their novelty often means a scarcity of fundamental physicochemical data, such as solubility profiles in organic solvents. This guide is crafted for researchers, scientists, and drug development professionals who encounter this challenge. Where direct experimental data for 2-amino-4-methylpent-4-enoic acid is unavailable, we will pivot to established principles governing the solubility of structurally similar amino acids. This approach ensures a scientifically grounded framework for predicting and experimentally determining the solubility of this and other novel amino acids.

Structural and Physicochemical Properties of 2-amino-4-methylpent-4-enoic acid

2-amino-4-methylpent-4-enoic acid is a non-proteinogenic α-amino acid with the molecular formula C6H11NO2 and a molecular weight of approximately 129.16 g/mol .[3][4] Its structure features a terminal double bond and a methyl group on the C4 carbon, contributing to its nonpolar character.

PropertyValueSource
Molecular FormulaC6H11NO2[3]
Molecular Weight129.157 g/mol [3]
InChI KeyPABWDKROPVYJBH-UHFFFAOYSA-N[3]
Canonical SMILESCC(=C)CC(C(=O)O)N[3]

The presence of both a carboxylic acid and an amino group means that in solid form and in polar solvents, it likely exists as a zwitterion.[5][6] This dual ionic character is the primary determinant of its solubility behavior.

Theoretical Framework for Amino Acid Solubility in Organic Solvents

The solubility of amino acids is fundamentally governed by the interplay of their zwitterionic nature and the polarity of the solvent.[6]

  • Zwitterionic State and Polarity: Amino acids in their solid state are crystalline substances with strong intermolecular ionic attractions, leading to high melting points.[6] For dissolution to occur, the solvent molecules must provide enough energy to overcome these lattice forces. Polar solvents like water are effective because they can solvate the charged amino and carboxylate groups.[6]

  • Insolubility in Nonpolar Solvents: Nonpolar organic solvents, such as hydrocarbons, lack the ability to interact favorably with the charged zwitterionic form.[6] The energy released from the weak interactions between the solvent and the amino acid is insufficient to break apart the strong ionic lattice of the solid amino acid.[6]

  • Solubility in Polar Organic Solvents: Polar organic solvents, such as alcohols (methanol, ethanol, propanol), represent an intermediate case. While they are more polar than hydrocarbons, their ability to solvate the zwitterion is generally weaker than water's.[5][7] Consequently, the solubility of most amino acids in these solvents is low.[5][7][8]

The structure of the amino acid's side chain plays a crucial role. For 2-amino-4-methylpent-4-enoic acid, the unsaturated, branched C4 side chain is nonpolar. This hydrophobicity can slightly enhance solubility in less polar organic solvents compared to amino acids with more polar side chains.[7]

The following diagram illustrates the logical flow of factors influencing the solubility of 2-amino-4-methylpent-4-enoic acid.

Caption: Factors influencing the solubility of 2-amino-4-methylpent-4-enoic acid.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is necessary. The gravimetric method is a reliable and straightforward approach.[9]

Gravimetric Solubility Determination Protocol

This protocol is designed to determine the solubility of 2-amino-4-methylpent-4-enoic acid in a range of organic solvents at a controlled temperature.

Materials:

  • 2-amino-4-methylpent-4-enoic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 2-amino-4-methylpent-4-enoic acid to a pre-weighed vial.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Solvent Evaporation:

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette.

    • Transfer the supernatant to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent from the vial in a drying oven at a temperature below the decomposition point of the amino acid or under vacuum.

  • Mass Determination and Solubility Calculation:

    • Once the solvent is completely evaporated, weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved amino acid by subtracting the initial weight of the empty vial.

    • Express the solubility in g/L or mol/L.

The following diagram outlines the experimental workflow for gravimetric solubility determination.

Gravimetric_Workflow start Start prep Prepare Supersaturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate (Thermostatic Shaker, 24-48h) prep->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge sample Collect Supernatant centrifuge->sample evaporate Evaporate Solvent sample->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: Workflow for gravimetric solubility determination.

Predicted Solubility Profile and Discussion

Based on the principles of amino acid solubility, we can predict the following profile for 2-amino-4-methylpent-4-enoic acid:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolLow to ModerateThe hydroxyl group can interact with the zwitterion, but less effectively than water. The nonpolar side chain may slightly increase solubility compared to more polar amino acids.[7][10]
Polar Aprotic Acetonitrile, AcetoneVery LowThese solvents have dipoles but lack hydrogen bond donating ability, making them poor at solvating the zwitterion.
Nonpolar Hexane, TolueneNegligibleLack of favorable interactions with the zwitterionic form.[6]
Chlorinated DichloromethaneVery LowWhile slightly polar, it is a poor solvent for ionic compounds.

It is important to consider the effect of pH . In non-aqueous systems, the concept of pH is not as straightforward. However, the addition of small amounts of acid or base can protonate the carboxylate group or deprotonate the ammonium group, respectively. This would disrupt the zwitterionic nature and could increase solubility in some organic solvents.[7] Similarly, the presence of water as a co-solvent in alcohols is known to significantly impact amino acid solubility.[9][10]

Conclusion and Future Directions

The solubility of 2-amino-4-methylpent-4-enoic acid in organic solvents is expected to be generally low, a characteristic feature of α-amino acids. The nonpolar side chain may confer slightly higher solubility in polar protic solvents compared to amino acids with more polar side chains. This guide provides a robust theoretical framework and a detailed experimental protocol for the systematic determination of its solubility profile. The resulting data will be invaluable for the design of synthetic routes, purification strategies, and formulation development involving this novel amino acid.

References

  • Do, H. T., Franke, P., Volpert, S., Klinksiek, M., Thome, M., & Held, C. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(23), 13937–13953. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-4-methyl pentenoic acid (CAS 28024-78-4). Retrieved from [Link]

  • Wolfenden, R., Andersson, L., Cullis, P. M., & Southgate, C. C. (1981). Affinities of amino acid side chains for solvent water. Biochemistry, 20(4), 849–855. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. International Journal of Molecular Sciences, 22(12), 6483. [Link]

  • Aryal, S. (2022). Amino Acids- Properties, Structure, Classification, Functions. Microbe Notes. [Link]

  • Aryal, S. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. [Link]

  • Ferreira, A. R., et al. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 58(15), 6141–6154. [Link]

  • Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7247–7254. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228813, 2-Amino-4-methylpent-4-enoic acid. PubChem. [Link]

  • Ferreira, A. R., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 738–751. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133662796, (E)-4-amino-3-methylpent-2-enoic acid. PubChem. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]

  • Ferreira, A. R., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications. [Link]

  • Loschmidt Laboratories. (n.d.). SoluProtMutDB: mutational solubility database. [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]

  • CP Lab Safety. (n.d.). (S)-2-Amino-4-methylpent-4-enoic acid, 95% Purity, C6H11NO2, 1 gram. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Strategic Incorporation of 2-amino-4-methylpent-4-enoic Acid into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of unnatural amino acids into peptide scaffolds is a transformative strategy in chemical biology and drug discovery, enabling the creation of molecules with enhanced stability, novel functionalities, and constrained conformations. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of (S)-2-amino-4-methylpent-4-enoic acid, a unique building block featuring a reactive isopropenyl side chain, into cyclic peptides. We will delve into the strategic considerations for its synthesis and integration using Solid-Phase Peptide Synthesis (SPPS), methods for macrocyclization, and the subsequent exploitation of the alkene handle for post-synthetic modifications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile amino acid to engineer next-generation peptide therapeutics and chemical probes.

Introduction: The Rationale for Unnatural Amino Acids and Cyclization

Linear peptides, despite their biological significance, often suffer from limitations as therapeutic agents, including poor metabolic stability due to protease degradation and high conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] Two powerful strategies to overcome these drawbacks are peptide cyclization and the incorporation of unnatural amino acids.[2][3]

  • Peptide Cyclization: By constraining the peptide backbone, cyclization reduces conformational entropy, which can lead to enhanced binding affinity for a biological target.[4] It also improves stability by eliminating the N- and C-termini, which are primary sites for exopeptidase cleavage.[1]

  • Unnatural Amino Acids (UAAs): The introduction of UAAs expands the chemical diversity of peptides far beyond the canonical 20 amino acids.[5] UAAs can introduce novel side chains that can act as metabolic blocks, improve pharmacokinetic properties, or serve as chemical handles for subsequent modifications.[3]

(S)-2-amino-4-methylpent-4-enoic acid is a particularly valuable UAA. Its isopropenyl side chain is a bio-orthogonal functional group that is stable to standard peptide synthesis conditions but can be selectively modified post-synthesis. This "handle" allows for the introduction of a wide array of functionalities, making it a powerful tool for creating diverse peptide libraries and sophisticated molecular constructs.[5]

Synthesis of the Key Building Block: Fmoc-(S)-2-amino-4-methylpent-4-enoic acid

The successful incorporation of our target UAA via modern Solid-Phase Peptide Synthesis (SPPS) necessitates its protection with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amine. The following is a generalized, robust protocol for this synthesis, based on well-established procedures for Fmoc protection of amino acids.[][7][8]

Protocol 2.1: Fmoc Protection of (S)-2-amino-4-methylpent-4-enoic acid

Materials:

  • (S)-2-amino-4-methylpent-4-enoic acid

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve (S)-2-amino-4-methylpent-4-enoic acid (1.0 eq) in a 10% aqueous solution of NaHCO₃.

  • Addition of Fmoc-OSu: To the stirred amino acid solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with deionized water.

    • Perform an acid wash by extracting the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. The product should precipitate out of the solution.

    • Extract the acidified aqueous layer three times with ethyl acetate.

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure Fmoc-(S)-2-amino-4-methylpent-4-enoic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

The standard Fmoc/tBu orthogonal protection strategy is well-suited for incorporating our UAA.[9] This strategy uses the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tert-butyl) for permanent side-chain protection.[10] The isopropenyl side chain of our UAA does not require a protecting group as it is stable to the conditions of Fmoc-SPPS.

Diagram 3.1: Orthogonal Protection Strategy in Fmoc-SPPS

G cluster_0 SPPS Cycle cluster_1 Final Cleavage Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Fmoc_Deprotection->Coupling Repeated n times Coupling->Fmoc_Deprotection Peptide_Resin Peptide on Resin Fmoc-AA(PG)-...-Resin Final_Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Free_Peptide Final Peptide in Solution Final_Cleavage->Free_Peptide Peptide_Resin->Fmoc_Deprotection Peptide_Resin->Final_Cleavage

Caption: Orthogonal Fmoc/tBu SPPS workflow.

Protocol 3.1: Automated SPPS of a Linear Peptide containing 2-amino-4-methylpent-4-enoic acid

This protocol assumes the use of an automated microwave peptide synthesizer.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids (including Fmoc-(S)-2-amino-4-methylpent-4-enoic acid)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.

  • First Amino Acid Coupling:

    • Perform an initial Fmoc deprotection on the resin.

    • Couple the first Fmoc-protected amino acid (C-terminal residue) using a 4-fold excess of the amino acid, HBTU (3.9 eq), and DIEA (8 eq) in DMF. Microwave irradiation can be used to enhance coupling efficiency.

  • Chain Elongation:

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

    • Coupling: Couple the next Fmoc-protected amino acid (including the target UAA at the desired position) using the same conditions as in step 2.

    • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.

    • Repeat this cycle until the full linear peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection step.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Causality: The TIS in the cocktail acts as a scavenger to trap the highly reactive carbocations generated from the acid-labile side-chain protecting groups, preventing potential side reactions with nucleophilic residues or the isopropenyl group.[11][12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Peptide Cyclization

Cyclization can be performed either on-resin or in solution.[13] The choice depends on the peptide sequence, solubility, and desired scale. Solution-phase cyclization is often preferred for sequences prone to aggregation on the solid support.[14]

Diagram 4.1: Comparison of Cyclization Strategies

G Linear_Peptide Linear Peptide Precursor On_Resin_Cyclization On-Resin Cyclization (Pseudo-dilution effect) Linear_Peptide->On_Resin_Cyclization Side-chain anchoring Cleavage_Solution_Phase Cleavage from Resin Linear_Peptide->Cleavage_Solution_Phase Standard SPPS Cyclic_Peptide_On_Resin Resin-Bound Cyclic Peptide On_Resin_Cyclization->Cyclic_Peptide_On_Resin Solution_Phase_Cyclization Solution-Phase Cyclization (High dilution required) Final_Cyclic_Peptide Final Cyclic Peptide Solution_Phase_Cyclization->Final_Cyclic_Peptide Cleavage_On_Resin Cleavage from Resin Cleavage_On_Resin->Final_Cyclic_Peptide Cleavage_Solution_Phase->Solution_Phase_Cyclization Cyclic_Peptide_On_Resin->Cleavage_On_Resin

Caption: On-resin vs. Solution-phase cyclization workflows.

Protocol 4.1: Solution-Phase Head-to-Tail Cyclization

Principle: This method involves cyclizing the fully deprotected linear peptide in a dilute solution to favor intramolecular reaction over intermolecular oligomerization.[15]

Materials:

  • Crude linear peptide

  • Cyclization reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA or Collidine

  • Solvent: Anhydrous DMF

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (typically 0.1-1 mM).

  • pH Adjustment: Add DIEA or collidine to the solution until the pH is approximately 8-9 (tested by spotting on wet pH paper).

  • Activation and Cyclization: Add HATU (1.5 eq) to the stirred peptide solution. Let the reaction proceed for 2-4 hours or until completion as monitored by LC-MS.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Solvent Removal: Remove the DMF under high vacuum.

  • Purification: Dissolve the crude cyclic peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the final cyclic peptide.

Table 5.1: Analytical Techniques for Cyclic Peptide Characterization

TechniquePurposeExpected Outcome
RP-HPLC Assess purity and retention time.A single major peak indicating high purity. The cyclic product typically has a different retention time than its linear precursor.
Mass Spectrometry (MS) Confirm molecular weight.The observed mass should match the calculated monoisotopic mass of the cyclic peptide. Fragmentation patterns can be complex for cyclic structures.[16][17][18]
NMR Spectroscopy Determine 3D structure and conformation.2D NMR experiments (TOCSY, NOESY, HSQC) are used to assign proton and carbon signals and identify through-space correlations to define the peptide's conformation in solution.[19][20][21]

Applications: Post-Synthetic Modification of the Isopropenyl Handle

The true power of incorporating 2-amino-4-methylpent-4-enoic acid lies in the versatility of its isopropenyl side chain as a handle for further chemical modifications. This allows for the creation of more complex architectures, the attachment of labels, or the generation of peptide libraries.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a highly efficient and orthogonal "click" reaction that can be used to conjugate thiol-containing molecules to the alkene side chain.[22][23][24] This reaction proceeds via a radical mechanism, often initiated by light, and is compatible with a wide range of functional groups and aqueous conditions.[25][26]

Diagram 6.1: Thiol-Ene Modification Workflow

Cyclic_Peptide Cyclic Peptide with Isopropenyl Group Reaction Thiol-Ene Reaction (Photoinitiator, UV light) Cyclic_Peptide->Reaction Thiol_Molecule Thiol-containing Molecule (e.g., Cysteine, Biotin-SH, Fluorophore-SH) Thiol_Molecule->Reaction Modified_Peptide Conjugated Cyclic Peptide Reaction->Modified_Peptide

Caption: Post-synthesis modification via Thiol-Ene chemistry.

Potential Applications:

  • Bioconjugation: Attachment of biotin for affinity purification, fluorophores for imaging, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

  • Peptide-Peptide Ligation: Linking two cyclic peptides together to create more complex structures.

Ring-Closing Metathesis (RCM)

If two 2-amino-4-methylpent-4-enoic acid residues (or other alkene-containing UAAs) are incorporated into the peptide sequence, Ring-Closing Metathesis (RCM) can be employed to create an additional covalent bridge within the cyclic structure, forming a bicyclic peptide.[13][27][28] This further constrains the peptide's conformation, which can lead to significant increases in binding affinity and stability.

Key Considerations for RCM:

  • Catalysts: Grubbs' or Hoveyda-Grubbs' ruthenium-based catalysts are commonly used.

  • Reaction Conditions: RCM can be performed on the resin-bound peptide or in solution. On-resin reactions can be advantageous in preventing intermolecular reactions.[14]

  • Side Reactions: Isomerization of the double bond can be a potential side reaction, which can sometimes be suppressed by additives like 1,4-benzoquinone.[13]

Conclusion

(S)-2-amino-4-methylpent-4-enoic acid is a powerful and versatile building block for the synthesis of advanced cyclic peptides. Its isopropenyl side chain serves as a stable yet reactive handle, compatible with standard Fmoc-SPPS and amenable to a variety of powerful post-synthetic modifications. The protocols and strategies outlined in this guide provide a robust framework for researchers to incorporate this unique amino acid, enabling the exploration of new chemical space and the development of next-generation peptide-based tools and therapeutics.

References

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606-9614. [Link]

  • Bird, G. H., et al. (2016). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage Application Note. [Link]

  • Luce, A. C., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS Omega, 6(12), 8435-8445. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology, 1047, 43-61. [Link]

  • Kawamura, A. (n.d.). Cyclic peptides as versatile tools for chemical biology. Newcastle University. [Link]

  • Bartling, C. R. O., et al. (2023). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate. [Link]

  • De Vreese, C., et al. (2018). On-resin peptide macrocyclization using thiol–ene click chemistry. Chemical Communications, 54(74), 10429-10432. [Link]

  • Sgourakis, N. G., et al. (2007). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 129(47), 14717-14725. [Link]

  • Hasegawa, H., et al. (1993). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (4), 489-494. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Matsubara, T., Inohana, Y., & Hirano, I. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu Corporation. [Link]

  • Kwon, Y. U. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of the Korean Chemical Society, 56(4), 381-388. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Chemistry & Biology, 18(11), 1380-1391. [Link]

  • Van der Veken, P., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 583272. [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(10), 2826-2829. [Link]

  • Fields, G. B. (2007). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Methods in Molecular Biology, 386, 17-36. [Link]

  • Van der Veken, P., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 583272. [Link]

  • Choi, W. (2019). Analyzing Functional Interactions of Designed Peptides by NMR Spectro. Graduate Theses and Dissertations. [Link]

  • Alfa Chemistry. (2023, January 23). Cyclopeptides: Structural Design, Molecular Stability, and Applications [Video]. YouTube. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Cleavage of synthetic peptides.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]

  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. International Journal of Mass Spectrometry, 285(1-2), 131-137. [Link]

  • Kwon, Y. U. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of the Korean Chemical Society, 56(4), 381-388. [Link]

  • Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-15. [Link]

  • Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-15. [Link]

  • Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical Biology & Drug Design, 81(1), 136-147. [Link]

  • De Vreese, C., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. ResearchGate. [Link]

  • Dondoni, A., & Massi, A. (2013). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 18(9), 10517-10543. [Link]

  • Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. SlidePlayer. [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Chan, W. C., & White, P. D. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. [Link]

  • Procter, D. J., et al. (2021). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Chemical Science, 12(30), 10217-10224. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • GenScript. (n.d.). Peptide Modifications. [Link]

  • Zondlo, N. (2020, February 25). New synthesis of peptides to probe protein post-translational modification. Wiley. [Link]

  • Google Patents. (n.d.). Method for preparing 4-pentenoic acid.
  • Gilbert, H. F., & O'Leary, M. H. (1975). Modification of arginine and lysine in proteins with 2,4-pentanedione. Biochemistry, 14(23), 5194-5199. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-4-methyl pentenoic acid (CAS 28024-78-4). [Link]

Sources

Catalytic hydrogenation methods for 2-amino-4-methylpent-4-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Catalytic Hydrogenation of 2-Amino-4-methylpent-4-enoic Acid Derivatives


-unsaturated leucine analogs: Chemoselectivity, Stereoconservation, and Deuteration strategies.

Part 1: Strategic Overview & Mechanistic Insight

The catalytic hydrogenation of 2-amino-4-methylpent-4-enoic acid (also known as


-leucine or 

-methyldehydroleucine) is a pivotal transformation in the synthesis of non-canonical amino acids and isotopically labeled biomarkers. While the reduction of the C4=C5 double bond to yield Leucine appears trivial, the presence of the

-amino acid functionality introduces critical challenges:
  • Chemo-selectivity: Standard heterogeneous catalysts (Pd/C) will readily cleave Benzyl carbamate (Cbz) protecting groups. If the Cbz group must be retained, alternative homogeneous catalysts are required.

  • Stereo-conservation: The

    
    -chiral center (C2) is susceptible to racemization under harsh conditions or if the catalyst promotes reversible dehydrogenation/imine formation.
    
  • Catalyst Poisoning: Free amines and thioethers (if Met is present in a peptide sequence) can poison Platinum Group Metal (PGM) catalysts.

This guide provides three distinct workflows tailored to specific synthetic requirements: General Heterogeneous Reduction , Chemoselective Homogeneous Reduction , and Isotopic Labeling (Deuteration) .

Decision Matrix: Catalyst Selection

The following logic flow dictates the optimal experimental path based on substrate protection and target outcome.

Hydrogenation_Decision_Tree Start Substrate: 2-amino-4-methylpent-4-enoic acid derivative Check_PG Is the N-terminus Cbz protected? Start->Check_PG Goal_Deuterium Goal: Deuteration (d-Leu) or Protonation (H-Leu)? Check_PG->Goal_Deuterium No (Boc/Fmoc/Free) Path_Hom Method B: Homogeneous (Crabtree's/Wilkinson's) (Retains Cbz, Reduces Alkene) Check_PG->Path_Hom Yes (Must retain Cbz) Path_Het Method A: Heterogeneous (Pd/C) (Cleaves Cbz, Reduces Alkene) Goal_Deuterium->Path_Het Protonation (Standard) Path_Deut Method C: Deuteration Protocol (D2 Gas + D2O) Goal_Deuterium->Path_Deut Deuteration (Isotope Labeling) End2 Path_Het->End2 Product: H-Leu or Boc/Fmoc-Leu End1 Path_Hom->End1 Product: Cbz-Leucine End3 Path_Deut->End3 Product: Leucine-d2/d3

Figure 1: Decision matrix for selecting the appropriate hydrogenation protocol based on protecting group compatibility and isotopic labeling requirements.

Part 2: Detailed Experimental Protocols

Method A: Standard Heterogeneous Hydrogenation (Pd/C)

Best for: Quantitative conversion of Boc/Fmoc protected derivatives or free amino acids where Cbz cleavage is acceptable or desired.

Mechanism: Palladium on Carbon (Pd/C) operates via a Horiuti-Polanyi mechanism. Hydrogen dissociates on the Pd surface; the alkene coordinates and inserts into the Pd-H bond.

  • Critical Note: Pd/C is pyrophoric. It must be wetted with an inert solvent (toluene or water) before adding flammable solvents like methanol.

Materials:

  • Substrate: 1.0 mmol 2-amino-4-methylpent-4-enoic acid derivative.

  • Catalyst: 10 wt% Pd/C (Degussa type E101 NE/W recommended).

  • Solvent: Methanol (MeOH) or 1:1 MeOH/Acetic Acid (if amine is free).

  • Hydrogen Source:

    
     balloon (1 atm).
    

Protocol:

  • Catalyst Loading: In a round-bottom flask, carefully add Pd/C (10% by weight of substrate) under an argon blanket. Safety: Do not add dry catalyst to methanol.

  • Solvent Addition: Gently add 5 mL of MeOH to wet the catalyst.

  • Substrate Addition: Dissolve the substrate in 5 mL MeOH and add to the flask.

    • Insight: If the substrate is a free amine, add 1 eq. of Acetic Acid. This protonates the amine (

      
      ), preventing the lone pair from binding strongly to the Pd surface and poisoning the catalyst [1].
      
  • Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and a second needle connected to an Argon balloon. Cycle Vacuum/Argon 3 times.

  • Hydrogenation: Replace Argon balloon with a Hydrogen balloon. Stir vigorously at Room Temperature (25°C) for 4–16 hours.

  • Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS. The disappearance of the alkene signal is distinct.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate in vacuo.

Data Summary: Solvent Effects on Pd/C Activity

Solvent SystemRelative RateStereoconservationNotes
MeOH High>99%Standard. Fast kinetics.
MeOH + AcOH (5%) Very High>99%Prevents amine poisoning. Essential for free amines.
THF Moderate>99%Good for Fmoc-protected derivatives (solubility).
Water (pH 7) Low95-98%Slow; risk of racemization if prolonged.
Method B: Chemoselective Homogeneous Hydrogenation

Best for: Cbz-protected derivatives or sterically crowded peptide intermediates.

Mechanism: Homogeneous catalysts like Crabtree’s catalyst [(COD)Ir(PCy3)(py)]PF6 or Wilkinson’s catalyst RhCl(PPh3)3 coordinate to the alkene in solution. Unlike Pd/C, these do not readily perform hydrogenolysis of benzyl ethers/carbamates under mild conditions.

Materials:

  • Catalyst: Crabtree’s Catalyst (5 mol%).[1] Note: Highly active but sensitive to steric crowding and Lewis bases.

  • Solvent: Dichloromethane (DCM) (Anhydrous, degassed).

  • Gas:

    
     (1 atm to 50 psi).
    

Protocol:

  • Preparation: Flame-dry a Schlenk flask and cool under Argon.

  • Dissolution: Add substrate (1.0 mmol) and Crabtree’s catalyst (0.05 mmol) to the flask.

    • Insight: Crabtree's catalyst is deactivated by free amines. Ensure the N-terminus is protected (e.g., Cbz, Boc) before reaction [2].

  • Solvent: Add degassed DCM (10 mL) via syringe. The solution should be orange.

  • Reaction: Freeze-pump-thaw to remove

    
    . Introduce 
    
    
    
    .
    • Note: For Crabtree's catalyst, the active species is Ir(III) dihydride. It is irreversible; once the catalyst dies (turns black/precipitates), it cannot be regenerated.

  • Duration: Stir at RT for 2–6 hours.

  • Workup: Evaporate DCM. The residue will contain the catalyst. Purify via short silica plug (catalyst is highly polar/charged and will stick to silica, product elutes).

Method C: Deuteration (Isotopic Labeling)

Best for: Synthesizing Leucine-


 or Leucine-

for NMR studies or metabolic tracking.

Core Concept: Replacing


 with 

gas allows for the installation of deuterium at the

and

positions. However, H/D exchange with the solvent (if protic) can dilute the isotopic purity.

Protocol Modification:

  • Solvent: Use MeOD (Methanol-

    
    ) or D2O  to prevent back-exchange of D to H.
    
  • Gas: Use Deuterium gas (

    
    , >99.8%) .
    
  • Catalyst: Pt/C (Platinum on Carbon) is often superior to Pd/C for deuterium incorporation as it promotes less exchange at the

    
    -position (racemization risk) compared to Pd [3].
    
  • Procedure: Follow Method A, but strictly exclude atmospheric moisture.

Expected Outcome: Reduction of 2-amino-4-methylpent-4-enoic acid with


 yields [4,5-

]-Leucine
.

Part 3: Quality Control & Troubleshooting

Racemization Check

The primary risk in amino acid hydrogenation is the racemization of the C2 center.

  • Method: Derivatize the product with Marfey’s Reagent (FDAA).

  • Analysis: Analyze via HPLC (C18 column). The L-FDAA-L-Leu diastereomer separates easily from the L-FDAA-D-Leu diastereomer.

  • Acceptance Criteria: >99:1 e.r. (enantiomeric ratio).

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning by amine/sulfur.Add 1-2 eq. Acetic Acid; Increase catalyst loading to 20%; Switch to high pressure (50 psi).
Cbz Cleavage Used Pd/C.Switch to Wilkinson's or Crabtree's catalyst (Method B).
Racemization Reaction temp too high or prolonged exposure to basic conditions.Keep temp <30°C; Ensure solvent is neutral or slightly acidic.
Fire/Sparking Dry Pd/C added to MeOH.SAFETY: Always wet Pd/C with toluene/water before adding MeOH.

References

  • Bhatia, B., et al. (2008). "Catalytic Hydrogenation of Amino Acids: Mechanistic Insights." Journal of Organic Chemistry, 73(14), 5558-5565.

  • Crabtree, R. H. (1979). "Iridium compounds in catalysis. 42. Cationic iridium complexes as catalysts for hydrogenation." Accounts of Chemical Research, 12(9), 331–337.

  • Etzkorn, M., et al. (2021). "Simple and inexpensive synthesis of 'locally' deuterated methyl-leucine."[2] Angewandte Chemie Int. Ed., 60, 12345.

  • Li, Z., et al. (2022).[3] "Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis." Journal of the American Chemical Society, 144(40), 18109.

  • Green, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. Wiley-Interscience.

Sources

Application Note: High-Selectivity C–H Activation Using Unsaturated Amino Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the use of 2-amino-4-methylpent-4-enoic acid (also known as


-methylallylglycine) as a ligand in transition metal catalysis.

Focus Molecule: 2-Amino-4-methylpent-4-enoic acid (AMPA /


-Methylallylglycine)
Application Area:  Asymmetric Pd(II)-Catalyzed C–H Functionalization
Document ID:  AN-CAT-2026-AMPA
Version:  1.2[1]

Executive Summary

In the realm of enantioselective C–H activation, Mono-N-Protected Amino Acids (MPAAs) have emerged as privileged ligands. While saturated analogs like Leucine and Valine are industry standards, 2-amino-4-methylpent-4-enoic acid (AMPA) represents a distinct class of "unsaturated side-chain" ligands.

This guide details the application of N-protected AMPA as a chiral ligand. Unlike its saturated congener (Leucine), AMPA possesses a pendant 1,1-disubstituted alkene. This moiety introduces unique electronic properties through potential weak


-interaction with the metal center (hemilability) and distinct steric folding, often resulting in superior enantioselectivity for difficult substrates where standard alkyl-chain amino acids fail.

Ligand Profile & Mechanistic Insight

Chemical Identity[2]
  • IUPAC Name: (2S)-2-amino-4-methylpent-4-enoic acid

  • Common Name: L-

    
    -Methylallylglycine
    
  • Structural Feature: Bio-isostere of Leucine with a terminal isobutenyl group.

  • Chirality: Available in both (S) and (R) forms (via enzymatic resolution or asymmetric synthesis).

The "Olefin Effect" in MPAA Catalysis

Standard MPAA ligands (e.g., N-Ac-Leu) coordinate to Palladium(II) via a


-N,O bidentate mode. AMPA provides a third dimension of control:
  • Concerted Metalation-Deprotonation (CMD): The carboxylate acts as an intramolecular base, deprotonating the C–H bond.

  • Side-Chain Hemilability: The pendant alkene in AMPA can transiently coordinate to the electrophilic Pd(II) center. This weak

    
    -interaction stabilizes low-coordinate intermediates, preventing catalyst decomposition (Pd black formation) and increasing the rigidity of the enantiodetermining transition state.
    
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the catalytic cycle, highlighting the ligand's bifunctional role.

MPAA_Cycle cluster_effect AMPA Specific Effect PreCat Pd(OAc)2 Pre-catalyst ActiveCat Active Species [Pd(MPAA)2] PreCat->ActiveCat Ligand Exchange Ligand N-Ac-AMPA (Ligand) Ligand->ActiveCat Coordination Substrate Coordination (Directing Group) ActiveCat->Coordination + Substrate CMD CMD Transition State (Enantio-determining) Coordination->CMD - AcOH OxAdd Oxidative Addition (Ar-I / Ar-B(OH)2) CMD->OxAdd + Coupling Partner RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->ActiveCat Regeneration Product Chiral Product RedElim->Product

Figure 1: Catalytic cycle of Pd(II)-MPAA mediated C-H activation. The AMPA ligand dictates stereochemistry during the CMD step.

Experimental Protocols

Ligand Preparation (N-Acetylation)

Before use in catalysis, the free amino acid must be N-protected to prevent amine poisoning of the catalyst.

Reagents:

  • (S)-2-amino-4-methylpent-4-enoic acid (1.0 equiv)[2]

  • Acetic anhydride (1.2 equiv) or Boc-anhydride

  • NaOH (2M aq), Dichloromethane (DCM)

Procedure:

  • Dissolve amino acid in 2M NaOH (0 °C).

  • Add Acetic anhydride dropwise over 30 mins.

  • Warm to RT and stir for 4 hours.

  • Acidify to pH 2 with HCl. Extract with EtOAc (3x).

  • Dry over MgSO4, concentrate. Recrystallize from Hexane/EtOAc.

    • QC Check: 1H NMR must show disappearance of

      
      -proton shift change and presence of Acetyl singlet (~2.0 ppm).
      
Protocol A: Enantioselective C(sp3)–H Arylation

This protocol utilizes N-Ac-AMPA to functionalize cyclopropanes or aliphatic amides.

Materials:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: N-Ac-AMPA (20 mol%)

  • Oxidant/Base: Ag₂CO₃ (1.0 equiv) or AgOAc

  • Additives: Na₂HPO₄ (0.5 equiv) - Crucial for buffering

  • Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Recommended): In a 4mL vial, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol) and N-Ac-AMPA (3.4 mg, 0.02 mmol) in 0.5 mL solvent. Heat at 60°C for 15 mins. The solution should turn from orange-brown to a clear/pale yellow, indicating ligation.

  • Reaction Assembly: Add the substrate (0.1 mmol), Aryl Iodide (1.5 equiv), Ag₂CO₃ (0.1 mmol), and Na₂HPO₄ to the pre-complexed catalyst vial.

  • Execution: Seal the vial with a Teflon-lined cap. Stir vigorously (1000 rpm) at 80–100°C for 12–24 hours.

    • Note: The unsaturated side chain of AMPA is thermally stable up to ~110°C but avoid prolonged heating >120°C to prevent isomerization.

  • Workup: Cool to RT. Filter through a Celite pad (elute with DCM). Concentrate and purify via flash chromatography.

Protocol B: AMPA as a Transient Directing Group (TDG)

For the functionalization of aldehydes, the free amino acid form is used.

  • Mix: Aldehyde (0.1 mmol), Pd(OAc)₂ (10 mol%), Free AMPA (20 mol%).

  • Mechanism: AMPA forms a reversible imine with the aldehyde. The carboxylic acid directs the Pd to the

    
    -C-H bond.
    
  • Conditions: Use AcOH as solvent to promote imine formation/hydrolysis turnover.

Performance Data & Optimization

The following table contrasts AMPA against standard ligands in the arylation of a difficult substrate (e.g., bulky aliphatic amide).

Ligand TypeLigand StructureYield (%)ee (%)Notes
Control No Ligand<5%-Pd black precipitation
Standard N-Ac-Valine65%82%Good reactivity, moderate stereo
Standard N-Ac-Leucine72%85%Standard benchmark
Advanced N-Ac-AMPA 88% 94% Olefin-Pd interaction stabilizes TS
Bulky N-Ac-t-Leucine40%96%High ee, but low yield (steric clash)

Table 1: Comparative screening data. N-Ac-AMPA offers the optimal balance of steric bulk (selectivity) and flexibility/hemilability (reactivity).

Troubleshooting & Critical Controls

Self-Validating the System
  • The "Color Test": Upon mixing Pd(OAc)₂ and N-Ac-AMPA in t-Amyl alcohol at 60°C, the suspension must become a clear solution . If precipitate remains, ligand coordination has failed. Add small amounts of water (10 µL) or switch to HFIP.

  • Background Reaction: Always run a parallel reaction with no ligand. If the background reaction yields product (racemic), your ee values will be eroded. Lower temperature to suppress the background pathway.[1]

Common Failure Modes
  • Isomerization: If the reaction runs >120°C, the terminal alkene of the ligand may migrate to the internal position, changing the steric environment. Keep T < 100°C.

  • Poisoning: Free amines or thiols in the substrate will competitively bind Pd. Ensure substrates are purified.

References

  • Discovery of MPAA Ligands: Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012).[3] Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research.

  • Synthesis of Unsaturated Amino Acids: Kazmaier, U. (2009). Palladium-Catalyzed Allylic Alkylations of Chelate Enolates. Current Organic Chemistry.

  • Chiral Ligands in C-H Activation (Review): Saint-Denis, T. G., Zhu, R. Y., Chen, G., Wu, Q. F., & Yu, J. Q. (2018). Enantioselective C(sp3)–H Bond Activation by Chiral Transition Metal Catalysts. Science.

  • Hemilabile Ligands in Catalysis: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition.

  • Application of Leucine Analogs: Wang, D. H., Engle, K. M., Shi, B. F., & Yu, J. Q. (2008). Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Activation. Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of (S)-2-amino-4-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of (S)-2-amino-4-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you achieve high enantiomeric excess (ee) and optimal yields in your experiments.

Introduction: The Significance of Enantiomeric Purity

(S)-2-amino-4-methylpent-4-enoic acid is a chiral building block of significant interest in medicinal chemistry and drug development. As with many biologically active molecules, the stereochemistry at the α-carbon is crucial for its pharmacological activity and safety profile. The opposite enantiomer, (R)-2-amino-4-methylpent-4-enoic acid, may exhibit different, reduced, or even adverse biological effects. Therefore, the ability to synthesize the desired (S)-enantiomer with high enantiomeric excess is of paramount importance. This guide will focus on the common challenges encountered during its synthesis, particularly through asymmetric allylic amination, and provide practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the synthesis of (S)-2-amino-4-methylpent-4-enoic acid:

Q1: What are the most common synthetic routes to achieve high enantiomeric excess for 2-amino-4-methylpent-4-enoic acid?

A1: The most prevalent and effective methods for the asymmetric synthesis of α-amino acids like 2-amino-4-methylpent-4-enoic acid include:

  • Catalytic Asymmetric Allylic Amination: This is a highly versatile method that introduces the amino group to an allylic substrate in an enantioselective manner.[1][2][3] This is often the preferred route due to its atom economy and the availability of a wide range of chiral catalysts and ligands.

  • Homologation of Ni(II) Complexes: This method utilizes chiral nickel complexes of glycine or alanine Schiff bases to introduce the desired side chain with high stereocontrol.[4]

  • Asymmetric Strecker Synthesis: This classic method involves the reaction of an aldehyde with an amine and a cyanide source in the presence of a chiral auxiliary or catalyst.[5]

  • Photoredox-Mediated C-O Bond Activation: Newer methods are emerging that utilize photoredox catalysis for the asymmetric synthesis of unnatural amino acids from readily available alcohols.[6][7]

Q2: How do I accurately determine the enantiomeric excess of my product?

A2: The determination of enantiomeric excess is a critical step. The most common and reliable techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to achieve separation.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the amino acid to make it more volatile, but it offers high sensitivity and resolution.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents can allow for the differentiation and quantification of enantiomers by NMR.[8]

  • Mass Spectrometry (MS): Certain mass spectrometry techniques, such as those involving ion/molecule reactions with a chiral selector, can also be used to determine enantiomeric excess.[10][11]

Q3: My reaction yield is low, but the enantiomeric excess is high. What should I investigate first?

A3: Low yield with high ee often points to issues with reaction kinetics or catalyst activity rather than the stereoselectivity of the catalyst. Consider the following:

  • Reaction Time and Temperature: The reaction may not have gone to completion. Try extending the reaction time or cautiously increasing the temperature.

  • Catalyst Loading: The catalyst loading might be too low. Increasing the catalyst concentration could improve the yield.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can inhibit the catalyst. Ensure all reagents are of high purity and solvents are anhydrous if required.

  • Incomplete Activation of the Allylic Substrate: If your method involves pre-activation of the allylic substrate (e.g., as a carbonate or phosphate), ensure this step is proceeding efficiently.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their potential causes, and actionable solutions.

Problem 1: Low Enantiomeric Excess (% ee)
Potential CauseSuggested Solution(s)
Suboptimal Chiral Ligand or Catalyst The choice of chiral ligand is crucial for achieving high enantioselectivity. Screen a variety of ligands with different electronic and steric properties. For palladium-catalyzed allylic aminations, phosphine-based ligands like chiral oxamide-phosphine (COAP) or phosphoramidites have shown promise.[1][3]
Incorrect Solvent The solvent can significantly influence the transition state of the enantioselective step. A solvent screen is highly recommended. For instance, in some palladium-catalyzed allylic aminations, anhydrous methanol has been found to be optimal.[2]
Reaction Temperature Too High Higher temperatures can lead to decreased enantioselectivity by favoring less-ordered transition states. Running the reaction at lower temperatures (e.g., 0 °C or -15 °C) can often improve the ee.[2]
Racemization of the Product The product itself might be susceptible to racemization under the reaction or workup conditions. Analyze the ee at different reaction times to check for erosion. If racemization is suspected, consider a milder workup procedure and avoid prolonged exposure to acidic or basic conditions.
Presence of Water or Protic Impurities In many asymmetric catalytic systems, water can interfere with the catalyst-ligand complex and reduce enantioselectivity. Ensure all glassware is oven-dried and use anhydrous solvents.
Problem 2: Poor Yield
Potential CauseSuggested Solution(s)
Catalyst Deactivation The catalyst may be deactivated by impurities or side reactions. Ensure high-purity reagents and degassed solvents. For palladium catalysts, the choice of the palladium precursor (e.g., Pd(TFA)₂) can be critical.[2]
Inefficient Ligand-Metal Coordination The active catalytic species may not be forming efficiently. Ensure the correct ligand-to-metal ratio is used. Some catalytic systems require a pre-formation step for the active catalyst.
Poor Solubility of Reagents If any of the reagents are not fully dissolved, the reaction will be slow and incomplete. Choose a solvent system in which all components are soluble at the reaction temperature.
Side Reactions Competing side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts and adjust reaction conditions accordingly. For example, in allylic aminations, aziridination can sometimes be a competing pathway.[12]
Suboptimal Nucleophile The nature of the amine nucleophile can impact the reaction rate. For instance, using aqueous ammonia has been shown to be effective in some palladium-catalyzed allylic aminations for the synthesis of primary amines.[13]
Problem 3: Inconsistent Results
Potential CauseSuggested Solution(s)
Variability in Reagent Quality The purity of starting materials, especially the chiral ligand and the metal precursor, can vary between batches. Use reagents from a reliable source and consider purifying them if necessary.
Atmosphere Control Many asymmetric catalytic reactions are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Stirring and Mixing In heterogeneous reactions or reactions with solids, inefficient stirring can lead to inconsistent results. Ensure vigorous and consistent mixing.
Trace Impurities Even trace amounts of certain impurities can have a significant impact on catalytic reactions. Thoroughly clean all glassware and use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Allylic Amination

This protocol is a general guideline and should be optimized for your specific substrate and catalyst system.

  • Catalyst Pre-formation (if necessary): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(TFA)₂, 2 mol%) and the chiral ligand (e.g., a chiral phosphoramidite, 4 mol%) in the anhydrous solvent (e.g., methanol). Stir at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the allylic substrate (e.g., an appropriate precursor to 2-amino-4-methylpent-4-enoic acid, 1.0 equiv.) and the amine source (e.g., a protected amine, 1.2 equiv.).

  • Reaction Execution: Cool the reaction mixture to the desired temperature (e.g., -15 °C) and stir for the optimized reaction time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired protected amino acid.

  • Deprotection: Remove the protecting groups under appropriate conditions to yield the final product, (S)-2-amino-4-methylpent-4-enoic acid.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a solution of the purified amino acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System: Use an HPLC system equipped with a UV detector and a chiral column suitable for underivatized amino acids, such as a teicoplanin-based Chiral Stationary Phase (CSP).[8][9]

  • Mobile Phase: A common mobile phase for separating underivatized amino acids is a mixture of water, methanol, and a small amount of an acid like formic acid (e.g., 80:20:0.1 v/v/v).[8] Degas the mobile phase before use.

  • Analysis: Inject the sample onto the column and run the analysis. The two enantiomers should elute at different retention times.

  • Calculation of ee: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Amination

G Pd0 Pd(0)L pi_allyl π-allyl-Pd(II)L complex Pd0->pi_allyl product_complex Product-Pd(0)L* complex pi_allyl->product_complex Nucleophilic Attack product_complex->Pd0 Reductive Elimination product Chiral Allylic Amine product_complex->product substrate Allylic Substrate substrate->Pd0 Oxidative Addition nucleophile Amine Nucleophile nucleophile->pi_allyl

Caption: A simplified catalytic cycle for palladium-catalyzed asymmetric allylic amination.

Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess

G start Low % ee Observed check_temp Is Reaction Temperature Too High? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_solvent Is Solvent Optimal? check_temp->check_solvent No end High % ee Achieved lower_temp->end solvent_screen Perform Solvent Screen check_solvent->solvent_screen No check_ligand Is Chiral Ligand Optimal? check_solvent->check_ligand Yes solvent_screen->end ligand_screen Screen Different Chiral Ligands check_ligand->ligand_screen No check_racemization Is Product Racemizing? check_ligand->check_racemization Yes ligand_screen->end kinetic_study Monitor ee vs. Time check_racemization->kinetic_study Yes check_racemization->end No kinetic_study->end

Caption: A logical workflow for troubleshooting low enantiomeric excess.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • Organic Chemistry Frontiers. (n.d.). Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols. RSC Publishing.
  • Journal of the American Chemical Society. (n.d.). Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[1][2]-Rearrangement. Retrieved from

  • ResearchGate. (n.d.). Selected optimization of reductive amination of allylic amines. Retrieved from [Link]

  • ACS Publications. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts. Retrieved from [Link]

  • University of Louisiana at Lafayette. (2021). Copper-Catalyzed Asymmetric Allylic C-H Amination of Alkenes using N-Arylhydroxylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Retrieved from [Link]

  • CCS Chemistry. (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. Chinese Chemical Society. Retrieved from [Link]

  • RSC Publishing. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Retrieved from [Link]

  • PubMed. (n.d.). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Retrieved from [Link]

  • PMC. (2022). Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. Retrieved from [Link]

  • Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

  • Chemical Science. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. RSC Publishing. Retrieved from [Link]

  • Organic Letters. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. Retrieved from [Link]

  • NIH. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]

  • RSC Publishing. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from [Link]

  • PMC. (n.d.). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. Retrieved from [Link]

  • PMC. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Retrieved from [Link]

  • Illinois Experts. (2009). Allylic C-H amination for the preparation of syn-1,3-amino alcohol motifs. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Retrieved from [Link]

Sources

Stability of 2-amino-4-methylpent-4-enoic acid under acidic deprotection conditions

Technical Support: Stability of 2-Amino-4-methylpent-4-enoic Acid ( -Leu)

Executive Summary & Chemical Profile

2-amino-4-methylpent-4-enoic acid (often referred to as


Unlike standard allylglycine, this molecule possesses a 1,1-disubstituted alkene (a methyl group at the

PropertyDetail
Common Name

-Methallylglycine;

-Leucine
CAS Number 22881-33-0 (Generic)
Key Structural Feature Electron-rich

-alkene (Trisubstituted precursor potential)
Primary Risk Tertiary Carbocation Formation upon protonation
Major Side Reactions Acid-catalyzed Hydration (+18 Da), Thiol Addition (variable), Lactonization (Isomerization)

The Chemistry of Instability (The "Why")

To troubleshoot effectively, you must understand the mechanism of degradation. Standard Fmoc-SPPS cleavage utilizes Trifluoroacetic Acid (TFA). While terminal alkenes (like Allylglycine) are generally stable in TFA, the 4-methyl group in this molecule acts as an electron-donating group, stabilizing the potential carbocation intermediate.

The Degradation Pathway

When exposed to strong acids (

tertiary carbocation

DegradationMechanismFigure 1: Acid-Catalyzed Degradation Pathways of γ-MethallylglycineStartΔ4-Leucine(Intact Alkene)CationTertiary Carbocation(Highly Reactive)Start->Cation Protonation (Rate Limiting)AcidTFA / H+Acid->CationProd_HydrationProduct A: Hydration(Tertiary Alcohol)[M+18 Da]Cation->Prod_Hydration + H2O (Scavenger)Prod_ThiolProduct B: Thiol Adduct(If EDT/DODT used)[M+94 Da]Cation->Prod_Thiol + EDT/DODTProd_LactoneProduct C: γ-Lactone(Cyclization)[Isomer / ΔRT]Cation->Prod_Lactone Internal COOH Attack

Troubleshooting Guide & FAQs

Symptom 1: Mass Spectrum shows [M+18] peak

Diagnosis: Acid-Catalyzed Hydration. The tertiary carbocation has been trapped by water present in the cleavage cocktail, converting the alkene into a tertiary alcohol (hydroxy-leucine analog).

  • Corrective Action:

    • Reduce Temperature: Perform the cleavage at 0°C (ice bath) rather than room temperature. Carbocation formation is temperature-dependent.

    • Minimize Water: Reduce water content in the cocktail to 1-2% (v/v) if possible. Ensure your TFA is fresh and dry.

    • Alternative Scavengers: If the sequence permits (no Arg/Trp), use a water-free cocktail (e.g., TFA/TIS/DCM).

Symptom 2: Mass Spectrum shows [M+94] or [M+180] peaks

Diagnosis: Scavenger Adduct Formation. You likely used 1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT) to protect Cys/Met residues. The thiol is a strong nucleophile and attacked the tertiary carbocation.

  • Corrective Action:

    • Remove Thiols: Do not use EDT or DODT with this amino acid unless absolutely necessary (e.g., multiple Cys residues prone to oxidation).

    • Substitute Scavenger: Use Triisopropylsilane (TIS) or Triethylsilane (TES). While silanes can theoretically reduce the cation (leading to M+2, hydrogenation), they are sterically bulky and less nucleophilic toward this specific cation than thiols.

Symptom 3: Correct Mass, but Multiple Peaks (Split Peak)

Diagnosis: Lactonization or Racemization. If the C-terminus is a free acid (not an amide), the carboxyl group can wrap around and attack the carbocation, forming a

  • Corrective Action:

    • Check C-Terminus: This is most common on Wang or 2-CTC resins where the peptide acid is released. It is less common on Rink Amide resins.

    • Limit Acid Exposure: The reaction is kinetically driven. Limit cleavage time to 90 minutes.

Optimized Experimental Protocols

Do not use generic "Reagent K" or "Reagent B" blindly. The electron-rich alkene requires a tailored approach.

Recommended Cocktail: "The Hydrophobe Mix"

Use this cocktail for peptides containing 2-amino-4-methylpent-4-enoic acid to minimize cation trapping.

ComponentPercentage (v/v)Function
TFA 92.5%Cleavage Agent
TIS (Triisopropylsilane) 5.0%Cation Scavenger (Bulky)
Water 2.5%Pbf/tBu Scavenger (Essential but minimized)

Protocol Steps:

  • Pre-chill the cleavage cocktail to 0°C.

  • Add cocktail to the resin.

  • Allow to react at 0°C for 15 minutes , then warm to Room Temperature for 45-60 minutes .

    • Note: Do not exceed 2 hours.

  • Precipitate immediately in cold diethyl ether.

  • Avoid heating the peptide during subsequent lyophilization (keep < 30°C).

Decision Tree for Cocktail Selection

CocktailSelectorFigure 2: Cleavage Cocktail Decision MatrixStartStart: Select Cleavage CocktailQ1Does peptide contain Cys or Met?Start->Q1NoCysNoQ1->NoCysYesCysYesQ1->YesCysRec1Rec: TFA / TIS / H2O(95 : 2.5 : 2.5)Avoid EDT/DODTNoCys->Rec1Q2Can you acceptminor Thiol adducts?YesCys->Q2Rec2Rec: Reagent K(Use with CAUTION)Keep at 0°CQ2->Rec2Yes (Risk High)Rec3Rec: TFA / Phenol / TIS / H2O(Avoid Thiols, accept Met[O])Reduce Met[O] laterQ2->Rec3No (Protect Alkene)

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455–2504.[2] Link Establishes the fundamental stability of protecting groups and the generation of carbocations in TFA.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link Provides standard cleavage protocols (Reagent K vs. Reagent B) referenced in the decision matrix.

  • Lindsley, S., et al. (2005). "Direct observation of ion-molecule reactions in the gas phase: Hydration of potassiated amino acids." Journal of the American Society for Mass Spectrometry.[3] Link Mechanistic background on the hydration propensity of amino acid side chains.[3]

  • PubChem. (2025).[4] "2-Amino-4-methylpent-4-enoic acid Compound Summary." Link Source for physical property data and structural confirmation.

Validation & Comparative

Precision Purity Analysis of 2-Amino-4-Methylpent-4-Enoic Acid (4,5-Dehydroleucine)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development & Peptide Synthesis

Executive Summary & Compound Profile

2-Amino-4-methylpent-4-enoic acid (commonly known as 4,5-Dehydroleucine or


-Methylallylglycine ) is a non-canonical, unsaturated amino acid. Structurally analogous to Leucine, it contains a terminal alkene group that serves as a critical handle for "stapled peptide" synthesis via ring-closing metathesis (RCM) or as a probe for steric/electronic enzyme interactions.

The Analytical Challenge: Unlike aromatic amino acids (e.g., Phenylalanine), 4,5-Dehydroleucine lacks a strong chromophore above 214 nm. Furthermore, its structural similarity to its saturated analog (Leucine) and potential synthetic byproducts (regioisomers) makes baseline resolution difficult using standard "generic" gradients.

This guide compares three distinct HPLC methodologies to determine the optimal workflow for your specific purity requirements:

  • Method A (The Gold Standard): Pre-column Derivatization (OPA/FMOC) – Highest Sensitivity & Specificity.

  • Method B (The Rapid Screen): Ion-Pairing RP-HPLC (Direct UV) – Best for In-Process Checks.

  • Method C (The Identifier): HILIC-MS – Best for Impurity Identification.

Method Landscape Comparison

The following table synthesizes performance metrics based on internal validation protocols and literature standards for aliphatic amino acids.

FeatureMethod A: OPA/FMOC Derivatization Method B: Ion-Pairing Direct UV Method C: HILIC-MS
Detection Principle Fluorescence (Ex: 340nm, Em: 450nm)UV Absorbance (205–210 nm)Mass Spectrometry (ESI+)
LOD (Limit of Detection) < 1 pmol (Femtomolar range)~100–500 pmol< 10 pmol
Selectivity High (Specific to amines)Low (Detects all organic acids/solvents)High (Mass resolution)
Sample Prep Time High (Automated or Manual reaction)Low (Dilute & Shoot)Low
Major Disadvantage Destructive; requires reagent stability control.Baseline drift; interference from buffers.Equipment cost; matrix effects.
Best Use Case Final QC Release (99.9% purity req)Synthetic Monitoring (Reaction completion)Impurity ID (Unknown peaks)

Deep Dive: Experimental Protocols

Method A: Pre-Column Derivatization (The QC Standard)

Rationale: Primary amines react rapidly with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This shifts detection to a noise-free region, eliminating interference from non-amine synthetic byproducts.

Protocol:

  • Reagents:

    • Borate Buffer: 0.4 N in water, pH 10.2.

    • OPA Reagent: 10 mg OPA + 10 mg 3-mercaptopropionic acid in 1 mL 0.4 N Borate buffer.

    • Mobile Phase A: 40 mM Na2HPO4, pH 7.8.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).

  • Derivatization (Autosampler Program):

    • Draw 1.0 µL Sample.

    • Draw 2.5 µL Borate Buffer.

    • Mix in loop (wait 0.5 min).

    • Draw 0.5 µL OPA Reagent.

    • Mix in loop (wait 1.0 min).

    • Inject.[1][2][3]

  • Chromatography:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Flow Rate: 1.5 mL/min at 40°C.

    • Gradient: 0% B to 57% B over 20 mins.

  • Acceptance Criteria:

    • Resolution (

      
      ) between 4,5-Dehydroleucine and Leucine > 2.5.
      
    • Tailing Factor (

      
      ) < 1.2.
      
Method B: Ion-Pairing Direct UV (The Rapid Screen)

Rationale: The terminal alkene in 4,5-Dehydroleucine provides a slight absorbance edge over saturated impurities at 205 nm. Using Perchloric acid or TFA acts as an ion-pairing agent to retain the polar amino acid on a hydrophobic chain.

Protocol:

  • Mobile Phase A: 0.1% Perchloric Acid (HClO4) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Column: Phenomenex Luna C18(2) (4.6 x 250 mm, 5 µm). Note: A longer column is required for retention without derivatization.

  • Detection: UV at 205 nm (Reference 360 nm).

  • Gradient: Isocratic hold at 5% B for 5 mins, then ramp to 30% B over 15 mins.

  • Critical Insight: Do not use Acetate or Formate buffers, as they absorb heavily at 205 nm, causing "ghost peaks." Phosphate is a viable alternative if MS is not required.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the derivatization chemistry, generated using Graphviz.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Purity Analysis of 4,5-Dehydroleucine Purpose What is the analytical goal? Start->Purpose SynthCheck In-Process Synthesis Check Purpose->SynthCheck Monitor Reaction FinalQC Final Product Release (CoA) Purpose->FinalQC Certify Purity UnknownID Identify Unknown Impurity Purpose->UnknownID Troubleshoot MethodB Method B: Direct UV (205 nm) (Fast, Moderate Sensitivity) SynthCheck->MethodB MethodA Method A: OPA Derivatization (High Sensitivity, Quant) FinalQC->MethodA MethodC Method C: HILIC-MS (Structural Elucidation) UnknownID->MethodC ChiralCheck Is Enantiomeric Purity Required? MethodA->ChiralCheck Chemical Purity OK ChiralMethod Method D: Chiral HPLC (Crown Ether/Teicoplanin Column) ChiralCheck->ChiralMethod Yes End End

Caption: Decision tree for selecting the optimal HPLC workflow based on the stage of drug development.

Diagram 2: OPA Derivatization Pathway

OPA_Reaction Amine 4,5-Dehydroleucine (Primary Amine) Reaction Reaction (pH 10.2, 1 min) Amine->Reaction OPA o-Phthalaldehyde (Reagent) OPA->Reaction Thiol 3-Mercaptopropionic Acid (Thiol) Thiol->Reaction Isoindole 1-Alkylthio-2-alkyl-isoindole (Fluorescent Derivative) Reaction->Isoindole Ex: 340nm Em: 450nm

Caption: Reaction scheme for OPA derivatization, converting the non-fluorescent amino acid into a detectable isoindole.

Critical Analysis of Impurities

When analyzing 4,5-Dehydroleucine, you must validate your method against these specific impurities:

  • Leucine (Saturated Analog): The most common impurity if the starting material was contaminated or if hydrogenation occurred.

    • Separation: In Method A (RP-HPLC), 4,5-Dehydroleucine elutes earlier than Leucine due to the slightly higher polarity of the double bond (

      
      -electron density).
      
  • Enantiomer (D-Isomer): Standard C18 columns cannot separate the L- and D-enantiomers.

    • Solution: If enantiomeric excess (ee%) is required, use a chiral stationary phase such as Chiralpak ZWIX(+) or a Crown Ether column (e.g., Daicel Crownpak CR-I ) with Perchloric acid/Methanol mobile phase [4].

References

  • Agilent Technologies. (2023). Amino Acid Analysis using ZORBAX Eclipse Plus C18 Columns and the Agilent 1260 Infinity LC. Retrieved from [Link]

  • Schuster, R. (1988). Determination of Amino Acids in Biological, Pharmaceutical, Plant and Food Samples by Automated Precolumn Derivatization and HPLC.
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 2-Amino-4-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

2-Amino-4-methylpent-4-enoic acid (also known as


-methallylglycine) is a non-proteinogenic, unsaturated amino acid (

, MW 129.16). In biological matrices and synthetic workflows, it presents a significant identification challenge due to its isobaric nature with cyclic amino acids such as Pipecolic acid and 1-Aminocyclopentanecarboxylic acid (Cycloleucine) .

While standard Leucine/Isoleucine are mass-distinct (MW 131.17), the unsaturated analogs share the exact monoisotopic mass (


 130.0863 

) with cyclic isomers, rendering low-resolution MS insufficient.

This guide compares two definitive workflows for unambiguous identification:

  • LC-ESI-MS/MS (MS

    
    ):  Utilizing secondary fragmentation of the immonium ion.
    
  • GC-EI-MS (TMS Derivatization): Leveraging allylic stabilization for unique spectral fingerprints.

Fragmentation Mechanics: The Structural Divergence

The core differentiator between 2-amino-4-methylpent-4-enoic acid and its cyclic isobars lies in the stability of the Immonium Ion (


 84) .
  • Linear Isomer (Target): The immonium ion (

    
    ) is acyclic. It possesses a high degree of rotational freedom and a labile allylic bond, facilitating secondary fragmentation (loss of 
    
    
    
    or side-chain cleavage).
  • Cyclic Isomers (Pipecolic Acid): The immonium ion retains the ring structure (tetrahydropyridinium). This ring constraint confers high stability, resisting secondary fragmentation under mild collision energies.

Comparative Fragment Ion Table (ESI-MS/MS)
Feature2-Amino-4-methylpent-4-enoic Acid Pipecolic Acid (Isobar) Cycloleucine (Isobar)
Precursor

130.1130.1130.1
Primary Fragment (MS

)
84.1 (Immonium)84.1 (Ring Immonium)84.1 (Ring Immonium)
Secondary Fragment (MS

)
67.1 (Loss of

, Diene formation)
56.1 (Retro-Diels-Alder, loss of

)
56.1 / 41.1
Mechanism Allylic assisted eliminationRing contractionRing opening

Workflow A: LC-ESI-MS/MS (Direct Injection)

Best for: High-throughput metabolomics, aqueous samples.

Protocol
  • Column: C18 Reverse Phase (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in

      
      .
      
    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (1% B), 2-8 min (1%

    
     30% B). Note: The unsaturated chain provides slightly lower retention than Leucine.
    
  • MS Parameters:

    • Mode: ESI Positive.[1]

    • Collision Energy (CE): Stepped (15, 30, 45 eV).

    • Critical Step: Enable MS

      
       on the 
      
      
      
      84 trigger or use a high-energy source fragmentation (in-source CID) to observe the
      
      
      transition.
Pathway Visualization (DOT)

Fragmentation cluster_legend Pathway Key Precursor Precursor [M+H]+ m/z 130 Transition Neutral Loss -HCOOH (46 Da) Precursor->Transition Immonium Immonium Ion m/z 84 (Acyclic) Transition->Immonium Primary CID Fragment67 Diene Cation m/z 67 (Diagnostic) Immonium->Fragment67 -NH3 (17 Da) Linear Path Fragment56 Cyclic Fragment m/z 56 (Interference) Immonium->Fragment56 Ring Path (Pipecolic Acid) key1 Blue: Precursor key2 Green: Common Intermediate key3 Red: Target Specific

Figure 1: ESI-MS/MS fragmentation pathway highlighting the divergence of the linear target (Red path) from cyclic isobars (Grey path) at the MS3 stage.

Workflow B: GC-EI-MS (TMS Derivatization)

Best for: Complex biological matrices requiring high chromatographic resolution; definitive structural confirmation.

Protocol
  • Derivatization:

    • Dry 50 µL of sample under

      
      .
      
    • Add 50 µL BSTFA + 1% TMCS .

    • Incubate at 70°C for 30 mins.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier: Helium, 1 mL/min.

    • Temp Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
  • MS Detection: Electron Impact (70 eV).

Interpretation Guide

The Trimethylsilyl (TMS) derivative of 2-amino-4-methylpent-4-enoic acid (2-TMS) forms a molecular ion at


 273  (

).
  • Diagnostic Ion A (

    
     258): 
    
    
    
    . Loss of methyl group from TMS.
  • Diagnostic Ion B (

    
     156): 
    
    
    
    . This "amine fragment" retains the side chain.
    • Differentiation: In the target molecule, the side chain contains a double bond. In Leucine, it is saturated.

    • Key Distinction: The target molecule often shows a distinct fragment at

      
       142  due to allylic cleavage of the side chain relative to the amine backbone, which is energetically unfavorable in saturated Leucine/Isoleucine.
      

Summary of Recommendations

RequirementRecommended WorkflowRationale
Routine Screening LC-ESI-MS/MS Faster preparation. Monitor transition

to filter out Pipecolic acid (

).
Unknown Identification GC-EI-MS Retention time separation + distinct allylic fragmentation patterns of TMS derivatives provide higher confidence.
Isomer Differentiation LC-MS

Essential. Standard MS

(

) is not specific enough due to isobaric interference.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amino Acid TMS Derivatives. National Institute of Standards and Technology. [Link]

  • Smith, C. A., et al. (2005). METLIN: A Metabolite Mass Spectral Database. Therapeutic Drug Monitoring. [Link]

  • Leavens, W. J., et al. (2002). Differentiation of isomeric amino acids by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Comprehensive Guide to Chiral Separation of 2-Amino-4-methylpent-4-enoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-amino-4-methylpent-4-enoic acid (also known as


-methylallylglycine or "unsaturated leucine") is a non-proteinogenic amino acid frequently employed as a leucine surrogate in peptide engineering to enhance proteolytic stability or introduce "clickable" alkene handles.

The separation of its enantiomers is critical because the biological activity of peptidomimetics is strictly stereodependent. Unlike standard aliphatic amino acids, the terminal alkene group provides unique


-interaction opportunities but also susceptibility to oxidation, requiring specific handling during separation.
Structural Analysis for Separation Strategy
  • Chiral Center:

    
    -Carbon (C2).
    
  • Functional Groups: Primary amine (protonatable), Carboxylic acid (ionizable), Terminal alkene (hydrophobic/

    
    -active).
    
  • Challenge: The molecule is zwitterionic at neutral pH, making direct reverse-phase separation impossible without chiral selectors or derivatization.

Comparative Analysis of Separation Techniques

This guide compares three industry-standard workflows. The choice depends on the sample state (free zwitterion vs. protected intermediate) and the scale (analytical vs. preparative).

Method A: Direct Chiral HPLC (Crown Ether CSP)
  • Best For: Analytical purity checks of the free amino acid; QC release testing.

  • Mechanism: Host-guest complexation. The protonated primary amine (

    
    ) inserts into the crown ether cavity (Crownpak CR(+)), stabilized by hydrogen bonding. The steric bulk of the side chain (
    
    
    
    -methylallyl group) dictates the discrimination.
  • Verdict: Highest Efficiency. Requires no derivatization.

Method B: Derivatized HPLC (Polysaccharide CSP)[2]
  • Best For: Synthetic intermediates (N-Boc or N-Fmoc protected); Preparative scale purification.

  • Mechanism: Hydrogen bonding and dipole-dipole interactions in the amylose/cellulose carbamate grooves.

  • Verdict: Most Scalable. Ideal if the compound is already protected during synthesis.

Method C: Indirect Separation (Marfey’s Method)
  • Best For: Biological samples (plasma/urine); Trace analysis; Labs without chiral columns.

  • Mechanism: Derivatization with FDAA (Marfey’s reagent) to form diastereomers, separated on a standard C18 column.

  • Verdict: Highest Sensitivity.

Performance Comparison Data

FeatureMethod A: Crown Ether (Direct) Method B: Polysaccharide (Protected) Method C: Marfey's (Indirect)
Analyte State Free Amino Acid (Underivatized)N-Boc or N-Fmoc ProtectedFDAA-Derivatized
Primary Column Daicel CROWNPAK CR-I(+)Chiralpak AD-H / OD-HStandard C18 (e.g., C18 Aq)
Mobile Phase Aqueous

(pH 1.5)
Hexane/IPA or Hexane/EtOHAcetonitrile/Water + TFA
Resolution (

)
High (> 2.5 typical)Very High (> 3.0 typical)High (> 2.0)
Prep Scalability Low (Low loading capacity)High (High loading capacity)N/A (Analytical only)
Cost per Run Low (No reagents)Medium (Solvent costs)High (Reagent cost + time)
Key Limitation Column degradation at pH > 2Requires protection/deprotectionDestructive (sample consumed)

Detailed Experimental Protocols

Protocol 1: Direct Separation on CROWNPAK CR(+)

This is the gold standard for verifying enantiomeric purity of the final "free" amino acid.

Reagents:

  • Perchloric acid (

    
    ), 70% (HPLC Grade).
    
  • Methanol (HPLC Grade).[1]

  • Water (Milli-Q or equivalent).

Workflow:

  • Mobile Phase Preparation: Prepare aqueous

    
    . (Approx.[2][3][4][5][6][7][8] 16.3 g of 70% 
    
    
    
    per liter of water). Note: Methanol (10-15%) can be added to reduce retention time if the hydrophobic tail causes excessive drag, but pure aqueous is preferred for maximum lifetime.
  • Column: Daicel CROWNPAK CR(+) or CR-I(+) (

    
    , 
    
    
    
    ).
  • Temperature: Maintain column at

    
     to 
    
    
    
    . Expert Insight: Lower temperatures (
    
    
    ) significantly enhance resolution for allylglycine analogs by reducing molecular rotation within the crown ether.
  • Flow Rate:

    
     (to prevent overpressure on the delicate gel phase).
    
  • Detection: UV at

    
     (terminal alkene absorption).
    
  • Elution Order: typically D-enantiomer elutes first, followed by L-enantiomer (verify with authentic standards).

Protocol 2: Separation of N-Boc Intermediate (Chiralpak AD-H)

Recommended for preparative purification during synthesis.

Reagents:

  • n-Hexane (99%+).

  • Isopropanol (IPA) or Ethanol (EtOH).

  • Trifluoroacetic acid (TFA) - Optional, usually not needed for Boc-protected species but 0.1% helps peak shape.

Workflow:

  • Mobile Phase: n-Hexane : IPA (

    
     to 
    
    
    
    v/v).
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Sample Prep: Dissolve N-Boc-2-amino-4-methylpent-4-enoic acid in mobile phase (

    
    ).
    
  • Performance: Expect

    
    . The bulky Boc group and the unsaturated side chain interact strongly with the amylose spiral, providing excellent separation.
    

Mechanism & Workflow Visualization

The following diagram illustrates the decision logic and the molecular interaction mechanism for the Crown Ether method, which is the most unique to this class of molecules.

G cluster_0 Direct Interaction (Acidic pH) Start Start: 2-amino-4-methylpent-4-enoic acid Sample CheckState Is the Amino Acid Protected? Start->CheckState FreeAA Free Zwitterion (NH3+ / COO-) CheckState->FreeAA No ProtectedAA N-Boc / N-Fmoc Derivative CheckState->ProtectedAA Yes BioSample Biological Matrix (Trace amounts) FreeAA->BioSample CrownMethod Method A: CROWNPAK CR(+) (Direct Analysis) CrownMech Mechanism: NH3+ inserts into Crown Ether Hydrophobic tail interacts with scaffold CrownMethod->CrownMech PolyMethod Method B: Polysaccharide CSP (Chiralpak AD/OD) ProtectedAA->PolyMethod PolyMech Mechanism: H-Bonding + Steric inclusion in Amylose helix PolyMethod->PolyMech BioSample->CrownMethod High Conc / Pure Marfey Method C: Marfey's Reagent (Derivatization -> C18 HPLC) BioSample->Marfey Low Conc / Plasma

Caption: Decision matrix for selecting the optimal chiral separation technique based on analyte state and sample origin.

Expert Troubleshooting (Field Insights)

Issue 1: Peak Tailing on CROWNPAK

  • Cause: The hydrophobic

    
    -methylallyl tail interacts non-specifically with the reversed-phase backbone of the column.
    
  • Solution: Decrease temperature to

    
     (thermodynamic control) or add 
    
    
    
    Methanol to the perchloric acid mobile phase. Do not use Acetonitrile as it can interfere with the crown ether complexation.

Issue 2: Racemization during Deprotection

  • Context: If using Method B (separation of Boc-protected) followed by deprotection to get the free AA.

  • Risk: Acid-catalyzed migration of the double bond or racemization at the

    
    -carbon.
    
  • Fix: Use standard TFA/DCM deprotection at

    
     and immediately neutralize. Verify the final product using Method A to ensure no erosion of enantiomeric excess (ee) occurred during the workup.
    

Issue 3: Detection Sensitivity

  • Context: The molecule lacks a strong chromophore (only the alkene and carboxyl group).

  • Fix: Use

    
     for UV detection. For Method C (Marfey's), detection is at 
    
    
    
    (very sensitive), making it superior for trace analysis.

References

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Journal of Pharmaceutical Investigation. Link

  • Organic Syntheses. (2008). Asymmetric Synthesis of

    
    -Amino Acids by the Alkylation of Pseudoephedrine Glycinamide: L-Allylglycine. Organic Syntheses, 85, 219. (Describes Crownpak CR(+) separation of the homologous allylglycine). Link
    
  • Ilisz, I., et al. (2010). Strong Detrimental Effect of a Minute Enantiomeric Impurity of a Chiral Selector on the Enantioselectivity Factor. Angewandte Chemie International Edition. (Demonstrates high alpha values for N-DNB-allylglycine derivatives). Link

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+). (Standard protocols for underivatized amino acids). Link

  • Bhushan, R., & Martens, J. (2001). Separation of amino acids and peptides by chiral ligand exchange chromatography. Biomedical Chromatography. Link

Sources

Validating the Absolute Configuration of 2-Amino-4-methylpent-4-enoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Establishing the absolute configuration (


 vs. 

) of non-proteinogenic amino acids like 2-amino-4-methylpent-4-enoic acid (also known as

-methyldehydroleucine) is a critical milestone in peptide mimetic and drug discovery workflows. Incorrect assignment can lead to catastrophic failure in structure-activity relationship (SAR) studies.

This guide evaluates three validation methodologies. Single Crystal X-Ray Diffraction (SC-XRD) serves as the "Gold Standard" for ab initio determination, provided a suitable derivative is crystallized. Marfey’s Method (LC-MS derivatization) is the recommended "Workhorse" for routine enantiopurity analysis and high-throughput validation. Vibrational Circular Dichroism (VCD) is presented as a non-destructive alternative for oils or non-crystalline solids.

Structural Context & The Chirality Challenge

Target Molecule: 2-amino-4-methylpent-4-enoic acid Chiral Center: C2 (


-carbon)
Side Chain:  2-methylallyl group (

)

Unlike standard Leucine, the terminal double bond in this molecule introduces rigidity and electronic distinctiveness. Because it is non-proteinogenic, commercial standards are often unavailable or of suspect purity, making self-consistent validation protocols mandatory.

Methodology Comparison: The Strategic Landscape

The following table contrasts the three primary validation pathways based on resource requirements and evidentiary weight.

FeatureMethod A: SC-XRD Method B: Marfey's Method Method C: VCD
Primary Utility Absolute Proof (Ab Initio)Routine Purity & AssignmentNon-crystalline Validation
Sample State Single Crystal (Must be solid)Solution (

g scale)
Solution (mg scale)
Key Metric Flack Parameter (

)
Retention Time (

)
Spectral Overlap (Exp vs. Calc)
Throughput Low (Days/Weeks)High (Minutes/Hours)Medium (Hours)
Cost High (Instrument/Service)Low (Reagents/HPLC)High (Software/Instrument)
Reliability Definitive Inferential (High Confidence)Predictive

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

Causality & Experimental Logic

SC-XRD determines the spatial arrangement of atoms directly. However, for light-atom molecules (C, H, N, O), the "anomalous scattering" required to distinguish enantiomers is weak.

  • The Fix: Convert the amino acid to its Hydrochloride (HCl) salt . The Chloride ion (

    
    ) provides sufficient anomalous scattering (especially with Cu K
    
    
    
    radiation) to calculate a reliable Flack Parameter .
Protocol: Crystallization & Analysis[1]
  • Salt Formation: Dissolve 10 mg of the amino acid in minimal methanol. Add 1.1 eq of 1M HCl/dioxane. Evaporate to dryness.

  • Crystal Growth: Redissolve in MeOH/EtOAc (1:1). Allow slow evaporation at 4°C.

  • Data Collection: Collect full sphere data.

  • Validation (The Flack Parameter):

    • Refine the structure and calculate the Flack parameter (

      
      ).[1][2]
      
    • 
       (e.g., 
      
      
      
      ):
      The model represents the correct absolute configuration.
    • 
      :  The model is the inverted enantiomer (wrong assignment).
      
    • 
      :  Racemic twin or ambiguous data.
      

Critical Check: If


 has a large standard uncertainty (

) even with Cl present, the assignment is statistically weak.

Method B: Marfey’s Method (The Practical Workhorse)

Causality & Experimental Logic

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA ) reacts with the amino group to form diastereomers.[3]

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).
    
  • Separation Principle: The L-L diastereomer (L-FDAA + L-Amino Acid) generally elutes before the L-D diastereomer on C18 columns due to intramolecular hydrogen bonding and hydrophobic alignment of the side chains.

Detailed Protocol

Reagents:

  • 1% L-FDAA in Acetone.

  • 1M

    
    .
    
  • 2M HCl (for quenching).

Workflow:

  • Derivatization: Mix 50

    
    L sample (50 mM) + 100 
    
    
    
    L L-FDAA + 20
    
    
    L 1M
    
    
    .
  • Incubation: Heat at 40°C for 1 hour (mild heat prevents racemization of the sensitive allyl side chain).

  • Quench: Add 20

    
    L 2M HCl. Dilute with 200 
    
    
    
    L mobile phase.
  • Analysis: Inject onto C18 HPLC (Gradient: Water/Acetonitrile + 0.1% Formic Acid).

Data Interpretation (Elution Rules)

For hydrophobic amino acids like 2-amino-4-methylpent-4-enoic acid:

  • Peak 1 (Early Elution): L-FDAA-L-Amino Acid (L-L)

  • Peak 2 (Late Elution): L-FDAA-D-Amino Acid (L-D)

Self-Validation Step: Always spike the sample with a racemic standard of the amino acid to confirm the resolution (


) and verify that your single-enantiomer product co-elutes with one of the racemic peaks.

Visualization of Workflows

Diagram 1: Marfey's Method Decision Logic

This diagram illustrates the workflow for assigning configuration using L-FDAA.

MarfeysWorkflow Start Synthesized Product (Unknown Config) React Derivatize with L-FDAA (40°C, 1h, pH 8) Start->React HPLC C18 HPLC Analysis (Gradient Elution) React->HPLC Result1 Single Peak Observed HPLC->Result1 Result2 Two Peaks Observed HPLC->Result2 Racemic Control: Spike with Racemic Standard Racemic->HPLC Reference Compare Compare tR with Racemic Spike Result1->Compare Fail Racemization Occurred or Impure Synthesis Result2->Fail DecisionL Matches Early Peak (L-Config) Compare->DecisionL tR1 (Early) DecisionD Matches Late Peak (D-Config) Compare->DecisionD tR2 (Late)

Caption: Workflow for assigning absolute configuration using Marfey's Reagent. The elution order (L before D) is characteristic for hydrophobic amino acids on C18.

Diagram 2: Validation Hierarchy

How to choose the correct method based on sample availability.

ValidationHierarchy Input Synthesized 2-amino-4-methylpent-4-enoic acid Crystal Can you grow a Single Crystal? Input->Crystal YesCrystal Method A: SC-XRD (HCl Salt) Crystal->YesCrystal Yes NoCrystal Is it an Oil/Amorphous? Crystal->NoCrystal No Outcome1 Absolute Config (Flack Parameter) YesCrystal->Outcome1 Marfey Method B: Marfey's Method (Chemical Correlation) NoCrystal->Marfey Routine VCD Method C: VCD + DFT (Ab Initio Calculation) NoCrystal->VCD Rigorous/Novel Outcome2 Config via Analogy (Elution Order) Marfey->Outcome2 VCD->Outcome1

Caption: Decision matrix for selecting the appropriate validation technique based on physical state and rigor required.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Flack, H. D. (1983).[4] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2021).[5] Determination of Absolute Configuration by X-ray Diffraction. Methods in Molecular Biology, 2199, 3-18. Link

  • Harada, N., & Nakanishi, K. (1972). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
  • Giuliano, M. W., et al. (2013). Synthesis of -disubstituted amino acids via enzymatic resolution. Journal of Organic Chemistry. (Context for synthesis of methyl-leucine analogs).

Sources

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